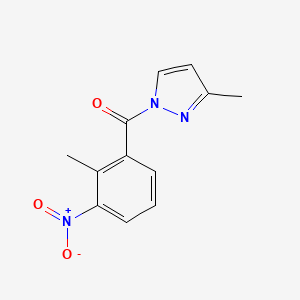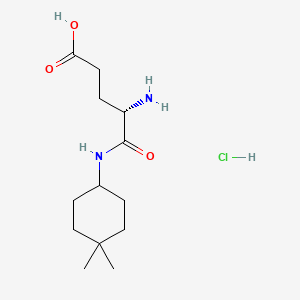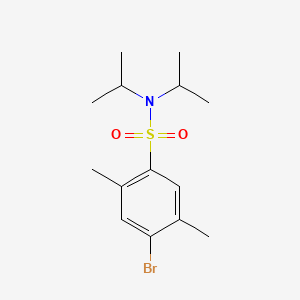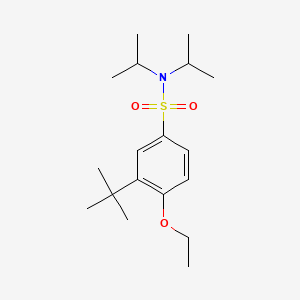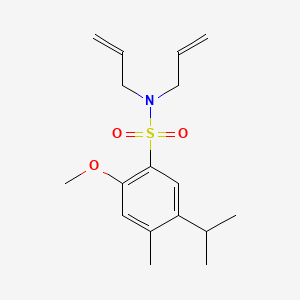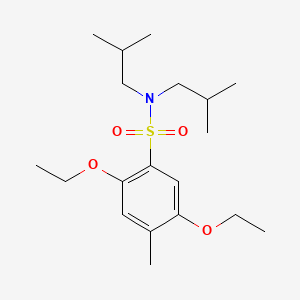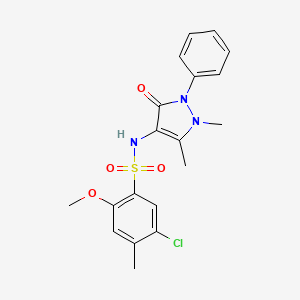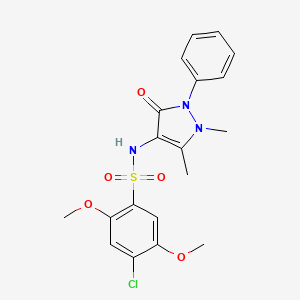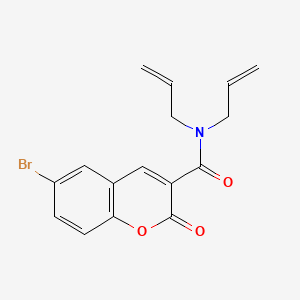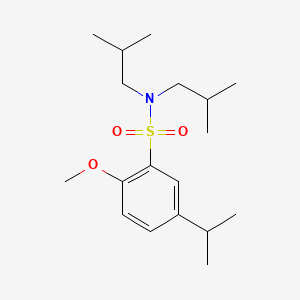
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide is an organic compound characterized by its complex structure, which includes a methoxy group, two isobutyl groups, an isopropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
-
Formation of the Benzene Sulfonamide Core: : The initial step often involves the sulfonation of a benzene derivative to introduce the sulfonamide group
-
Introduction of the Methoxy Group: : The methoxy group can be introduced via methylation of a hydroxyl group on the benzene ring using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
-
Alkylation to Introduce Isobutyl and Isopropyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and isopropyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Products may include aldehydes, ketones, or carboxylic acids depending on the specific conditions.
Reduction: The primary product would be the corresponding amine.
Substitution: Various substituted benzene derivatives can be formed, depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide depends on its specific application:
Pharmacological Effects: If used as a drug, it may interact with specific enzymes or receptors, modulating their activity. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain potential antimicrobial effects.
Chemical Reactions: In synthetic applications, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents, affecting its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropyl-2-methoxy-5-methylbenzenesulfonamide: Similar structure but with different alkyl groups.
N,N-Dibutyl-2-methoxy-5-isopropylbenzenesulfonamide: Variation in the alkyl groups attached to the nitrogen.
2-Methoxy-N,N-dimethyl-5-isopropylbenzenesulfonamide: Different alkyl groups on the nitrogen.
Uniqueness
2-methoxy-N,N-bis(2-methylpropyl)-5-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of substituents, which can influence its physical and chemical properties, making it suitable for particular applications that other similar compounds may not be able to fulfill.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-methoxy-N,N-bis(2-methylpropyl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3S/c1-13(2)11-19(12-14(3)4)23(20,21)18-10-16(15(5)6)8-9-17(18)22-7/h8-10,13-15H,11-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPJHCAKZSEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2-oxo-3H-benzimidazol-1-yl)propylsulfanyl]-3-prop-2-enylquinazolin-4-one](/img/structure/B7456343.png)
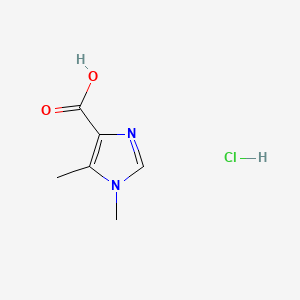
![4-Chloro-2-nitropyrazolo[1,5-A]pyrazine](/img/structure/B7456346.png)
![3-[3-(3,4-dimethylphenyl)sulfanylpropyl]-1H-benzimidazol-2-one](/img/structure/B7456348.png)

